
1-Hexyl-3-methylimidazolium hydrogen sulfate
Descripción general
Descripción
1-Hexyl-3-methylimidazolium hydrogen sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids particularly useful in various industrial and scientific applications.
Mecanismo De Acción
Target of Action
1-Hexyl-3-methylimidazolium hydrogen sulfate, also known as [HMIM]HSO4, is an ionic liquid It has been found to interact with various chemical substances and processes, including the electrodeposition of metals and the formation of gel polymer electrolyte membranes .
Mode of Action
The mode of action of [HMIM]HSO4 is primarily through its physicochemical properties. It has been found to affect the viscosity, density, and refractive indices of mixtures it is added to . For example, in the electrodeposition of zinc, [HMIM]HSO4 has been found to increase current efficiency and decrease power consumption . In the formation of gel polymer electrolyte membranes, it enhances ionic conductivity and improves electrochemical performance .
Biochemical Pathways
It has been found to influence the ion dynamics and ionic interactions in the formation of gel polymer electrolyte membranes
Pharmacokinetics
As an ionic liquid, it is expected to have high solubility in both polar and non-polar compounds , which could potentially influence its bioavailability.
Result of Action
The result of [HMIM]HSO4’s action can vary depending on its application. For instance, in the electrodeposition of zinc, it has been found to improve the surface morphology of the deposit . In the formation of gel polymer electrolyte membranes, it enhances ionic conductivity and improves electrochemical performance .
Action Environment
The action of [HMIM]HSO4 can be influenced by various environmental factors. For example, its effects on the properties of mixtures it is added to can vary with temperature . Furthermore, the concentration of [HMIM]HSO4 can also influence its effects, as seen in the formation of gel polymer electrolyte membranes .
Métodos De Preparación
1-Hexyl-3-methylimidazolium hydrogen sulfate can be synthesized through a reaction between 1-hexyl-3-methylimidazolium chloride and sulfuric acid. The reaction typically involves mixing the two reactants in a suitable solvent under controlled temperature conditions. The product is then purified through processes such as extraction and crystallization to obtain the desired ionic liquid in high purity.
Análisis De Reacciones Químicas
1-Hexyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the hydrogen sulfate anion can be replaced by other nucleophiles.
Catalysis: It acts as a catalyst in several organic reactions, such as esterification and polymerization.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Aplicaciones Científicas De Investigación
1-Hexyl-3-methylimidazolium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions that are difficult to achieve with traditional solvents.
Biology: Its unique properties make it useful in the extraction and stabilization of biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: It is used in processes such as electroplating, where it improves the efficiency and quality of metal deposition.
Comparación Con Compuestos Similares
1-Hexyl-3-methylimidazolium hydrogen sulfate is compared with other similar ionic liquids such as:
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Octyl-3-methylimidazolium hydrogen sulfate
- 1-Ethyl-3-methylimidazolium hydrogen sulfate
These compounds share similar properties but differ in their alkyl chain lengths, which can influence their solvation abilities, thermal stability, and overall effectiveness in various applications. The unique combination of the hexyl group and the hydrogen sulfate anion in this compound provides a balance of hydrophobicity and ionic strength, making it particularly versatile.
Propiedades
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.H2O4S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-5(2,3)4/h8-10H,3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNKZCRZIIOOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-hexyl-3-methylimidazolium hydrogen sulfate a promising candidate for catalysis?
A: this compound exhibits strong Brønsted acidity due to the presence of the hydrogen sulfate anion. This acidity makes it an effective catalyst for reactions like esterification, as demonstrated by its ability to catalyze the conversion of rapeseed oil and methanol to fatty acid methyl esters (biodiesel). Additionally, its ionic liquid nature allows for unique solvent properties, such as negligible vapor pressure and tunable polarity, further enhancing its catalytic potential.
Q2: How does the structure of this compound influence its properties and applications?
A: The molecular structure of this compound significantly impacts its properties. The hexyl chain on the imidazolium cation influences the ionic liquid's viscosity and hydrophobicity. Studies have shown that this ionic liquid exists in various conformations due to the flexibility of the hexyl chain. The hydrogen sulfate anion, existing primarily in the trans conformation, contributes to the compound's acidity and strong interionic interactions. These structural features directly impact its applications as a catalyst and solvent.
Q3: Can this compound be used in combination with other solvents, and what are the advantages?
A: Yes, research demonstrates the successful use of this compound within a microemulsion system. For instance, it effectively catalyzed oleic acid esterification in a 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4)/Triton X-100 + this compound ([Hmim]HSO4)/cyclohexane microemulsion system. This approach leverages the catalytic activity of [Hmim]HSO4 while benefiting from the microemulsion's ability to compartmentalize reactants and products, potentially leading to enhanced reaction rates and selectivity.
Q4: What analytical techniques provide insights into the structure and behavior of this compound?
A: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) and Raman spectroscopy are particularly informative, revealing vibrational modes that offer insights into conformational isomerism and interionic interactions. The presence of specific vibrational frequencies provides evidence for the different conformations of the cation and the dominant trans conformation of the anion. Additionally, shifts in vibrational frequencies provide evidence of strong interionic interactions, including potential proton transfer between the cation and anion.
Q5: How does the length of the alkyl chain in alkylimidazolium ionic liquids affect their corrosion inhibition properties?
A: Research suggests that increasing the alkyl chain length in alkylimidazolium ionic liquids can enhance their corrosion inhibition properties. A study compared the corrosion inhibition of copper in sulfuric acid solutions by 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO4), this compound ([HMIM]HSO4), and 1-octyl-3-methylimidazolium hydrogen sulfate ([OMIM]HSO4). The results indicated that [OMIM]HSO4 exhibited the most substantial inhibition, followed by [HMIM]HSO4 and then [BMIM]HSO4. This trend suggests that longer alkyl chains might promote stronger adsorption onto the metal surface, leading to improved corrosion inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
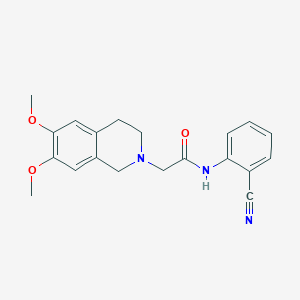
![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)

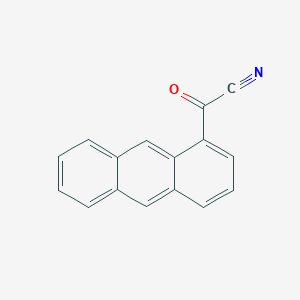

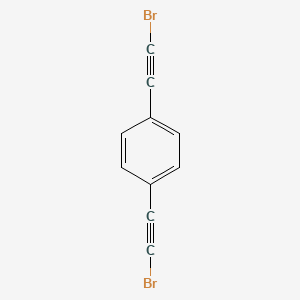
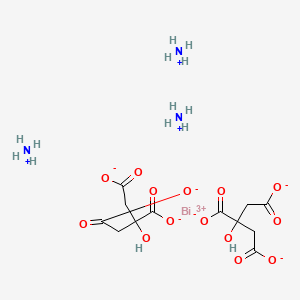
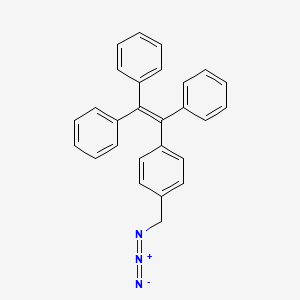


![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)


